molecular formula C28H29N5O3 B10932662 N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932662
M. Wt: 483.6 g/mol
InChI Key: ZKRVJLLJHSEEJS-UHFFFAOYSA-N
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Description

N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic systems

Preparation Methods

The synthesis of N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the hexahydropyrrolo[1,2-a]pyrazine core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the formation of the oxazolo[5,4-b]pyridine ring and the carboxamide group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research may focus on its potential therapeutic effects, including its activity against specific diseases or conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: This compound shares the hexahydropyrrolo[1,2-a]pyrazine core but lacks the additional phenyl and methoxyphenyl groups.

    Oxazolo[5,4-b]pyridine derivatives: These compounds have the oxazolo[5,4-b]pyridine ring but may differ in the substituents attached to the ring. The uniqueness of this compound lies in its combination of multiple heterocyclic systems and functional groups, which may confer specific properties and applications.

Properties

Molecular Formula

C28H29N5O3

Molecular Weight

483.6 g/mol

IUPAC Name

N-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H29N5O3/c1-18-26-24(16-25(30-28(26)36-31-18)19-5-11-23(35-2)12-6-19)27(34)29-20-7-9-21(10-8-20)33-15-14-32-13-3-4-22(32)17-33/h5-12,16,22H,3-4,13-15,17H2,1-2H3,(H,29,34)

InChI Key

ZKRVJLLJHSEEJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)N5CCN6CCCC6C5

Origin of Product

United States

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